Chlorocitalopram, Hydrobromide

説明

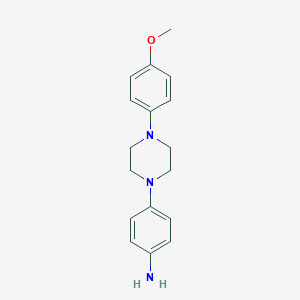

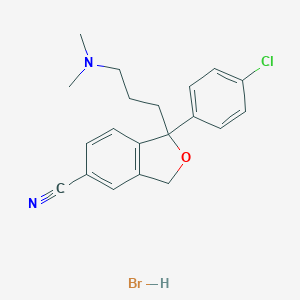

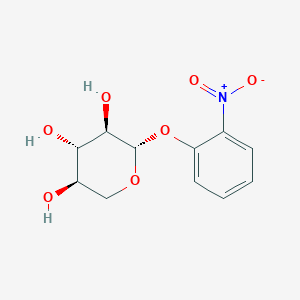

Chlorocitalopram Hydrobromide is an internal standard of Citalopram . Citalopram is an inhibitor of serotonin (5-HT) uptake . It is used in the treatment of depression . The molecular weight of Chlorocitalopram Hydrobromide is 421.76 .

Synthesis Analysis

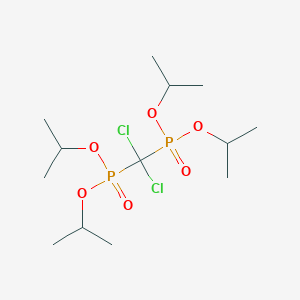

The synthesis of Chlorocitalopram Hydrobromide involves the use of methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a crosslinker, chloroform as a porogen, and citalopram hydrobromide as the template molecule .

Molecular Structure Analysis

The crystal structure of citalopram hydrobromide, which is closely related to Chlorocitalopram Hydrobromide, has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .

Chemical Reactions Analysis

Citalopram hydrobromide, a compound closely related to Chlorocitalopram Hydrobromide, is a highly selective and potent serotonin reuptake inhibitor which potentiates the serotonergic activity to produce antidepressant action . It is susceptible to degradation due to chemical reactivities of its nitrile group, fused tetrahydrofuran ring, and C-N linkage under hydrolytic, oxidative, and photolytic environments .

Physical And Chemical Properties Analysis

Chlorocitalopram Hydrobromide is an off-white solid with a melting point of 87-89°C . It is slightly soluble in methanol and water .

科学的研究の応用

Molecularly Imprinted Polymer Synthesis

Chlorocitalopram Hydrobromide has been used as a template molecule in the synthesis of molecularly imprinted polymers . These polymers are designed to have specific binding sites complementary to the template molecule in terms of shape and functional groups . This allows the polymer to selectively recognize and bind to the template molecule, which can be useful in various applications such as drug delivery, chemical sensing, and separation science .

Solid Phase Extraction of Citalopram

The molecularly imprinted polymers synthesized using Chlorocitalopram Hydrobromide as a template have been used as a solid-phase extraction sorbent for the extraction of citalopram from human serum and urine . This method provides a selective and efficient way to extract and concentrate citalopram from complex biological matrices .

High Performance Liquid Chromatography (HPLC)

The extracted citalopram can be analyzed using high performance liquid chromatography . This technique allows for the separation, identification, and quantification of the components in a mixture . In this case, it can be used to determine the concentration of citalopram in biological fluids .

Drug Discovery and Development

Chlorinated compounds like Chlorocitalopram Hydrobromide are promising for use in medicinal chemistry . They have diverse biological activities and can be used as drugs in the pharmaceutical industries . The synthesis of chlorine containing heterocyclic compounds has led to the discovery and development of more potent and effective chlorinated drugs against numerous diseases .

Pharmaceutical Applications

More than 250 FDA approved chlorine containing drugs are available in the market, and many pharmaceutically important drug candidates are in pre-clinical trials . Chlorocitalopram Hydrobromide, being a chlorinated compound, could potentially have similar pharmaceutical applications .

High Performance Thin Layer Chromatography (HPTLC)

A new, simple, sensitive, selective and precise High Performance Thin Layer Chromatographic (HPTLC) method has been developed for the determination of Citalopram HBr in tablet dosage form . This method provides a rapid and cost-effective way to analyze the content of citalopram in pharmaceutical products .

作用機序

Target of Action

Chlorocitalopram Hydrobromide, an internal standard of Citalopram , primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Chlorocitalopram Hydrobromide acts as a selective serotonin reuptake inhibitor (SSRI) . It selectively inhibits serotonin reuptake in the presynaptic neurons, leading to an increase in the extracellular levels of serotonin . This compound has minimal effects on norepinephrine or dopamine . The uptake inhibition of serotonin is primarily due to the S-enantiomer of citalopram .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Chlorocitalopram Hydrobromide enhances serotonergic transmission in the central nervous system (CNS) . This leads to the potentiation of serotonergic activity in the CNS . The compound has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Pharmacokinetics

The single- and multiple-dose pharmacokinetics of Chlorocitalopram Hydrobromide are linear and dose-proportional in a dose range of 10-60 mg/day . The biotransformation of this compound is mainly hepatic, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The primary result of Chlorocitalopram Hydrobromide’s action is the potentiation of serotonergic activity in the CNS . This leads to an increase in the extracellular levels of serotonin, which can help alleviate symptoms of depression .

Action Environment

The action of Chlorocitalopram Hydrobromide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by the patient’s age, liver function, and genetic factors . For example, clearance was decreased, while half-life was significantly increased in patients with hepatic impairment . Also, mild to moderate renal impairment may reduce clearance (17%) and prolong the half-life of citalopram . AUC and half-life were significantly increased in elderly patients (≥60 years), and in poor CYP2C19 metabolizers, steady-state C max and AUC was increased by 68% and 107%, respectively .

将来の方向性

Citalopram, a compound closely related to Chlorocitalopram Hydrobromide, is primarily used for treating depression in adults . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may explore additional uses and potential improvements in the synthesis and application of Chlorocitalopram Hydrobromide.

特性

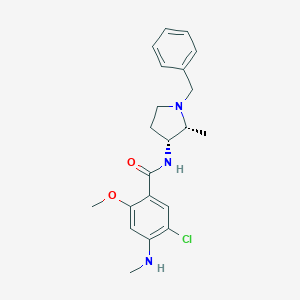

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocitalopram, Hydrobromide | |

CAS RN |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)